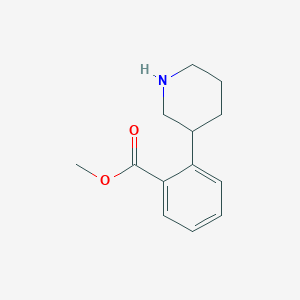

Methyl 2-(piperidin-3-yl)benzoate

Description

Methyl 2-(piperidin-3-yl)benzoate is an organic compound featuring a benzoate ester moiety substituted at the 2-position with a piperidine ring. Its stereochemistry and conformational flexibility (due to the piperidine ring) could also impact its molecular interactions in biological systems or crystallographic behavior .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-piperidin-3-ylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 |

InChI Key |

SGQRCLIEGTXDEC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2CCCNC2 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)benzoate typically involves the esterification of 2-(3-piperidinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 2-(piperidin-3-yl)benzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to Methyl 2-(piperidin-3-yl)benzoate, differing in substituents, ring systems, or functional groups:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Piperidine vs. Quinoline vs. Imidazole: C1’s quinoline moiety may enhance π-π stacking in biological targets (e.g., enzymes), whereas the imidazole in Compound 21 () introduces acidic protons for catalytic activity . Sulfonylurea (Pesticides): Bensulfuron-methyl’s sulfonylurea group acts as a proton donor under acidic conditions, critical for herbicidal activity, contrasting with the basic piperidine in the target compound .

Synthetic Yields and Methods

- C1–C7 () were synthesized in moderate yields via crystallization, while urea derivatives () had lower yields (31–44%), suggesting steric or electronic challenges in urea formation .

- The phosphorylated Compound 21 () required multi-step synthesis, emphasizing the complexity of introducing phosphorus-based groups .

Crystallographic Behavior Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate () exhibited intermolecular hydrogen bonding via the hydroxy group, influencing crystal packing. The target compound’s piperidine may similarly affect solid-state interactions .

Biological and Industrial Applications

- Pharmaceuticals : C1 () and urea derivatives () are likely drug candidates due to nitrogen-rich pharmacophores. The target compound’s piperidine could modulate receptor binding in CNS-targeted drugs .

- Agrochemicals : Sulfonylurea derivatives () highlight the benzoate scaffold’s versatility in herbicide design, whereas the target compound’s basicity may limit such applications .

Tables

Table 1: Structural Comparison of Selected Benzoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.